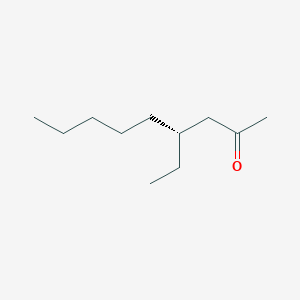
(4R)-4-Ethylnonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Ethylnonan-2-one is an organic compound characterized by its unique structural configuration It belongs to the class of ketones, with a specific chiral center at the fourth carbon, making it an enantiomerically pure compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethylnonan-2-one typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 4-ethylnonan-2-one using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure, a chiral catalyst such as a rhodium or ruthenium complex, and a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high enantiomeric purity. The process is designed to be cost-effective and scalable, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (4R)-4-Ethylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrazine in ethanol.
Major Products:
Oxidation: 4-ethylnonanoic acid.
Reduction: (4R)-4-ethylnonan-2-ol.
Substitution: Corresponding hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Ethylnonan-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances and flavors due to its unique olfactory properties.
Wirkmechanismus
The mechanism of action of (4R)-4-Ethylnonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
- (4S)-4-Ethylnonan-2-one
- 4-Methylnonan-2-one
- 4-Propylheptan-2-one
Comparison: (4R)-4-Ethylnonan-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its analogs. The (4R) enantiomer may exhibit different reactivity and interaction profiles with biological targets compared to the (4S) enantiomer, highlighting the importance of stereochemistry in its applications.
Eigenschaften
CAS-Nummer |
256472-92-1 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(4R)-4-ethylnonan-2-one |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-11(5-2)9-10(3)12/h11H,4-9H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
FWXVWEDNHIKYME-LLVKDONJSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC)CC(=O)C |
Kanonische SMILES |
CCCCCC(CC)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



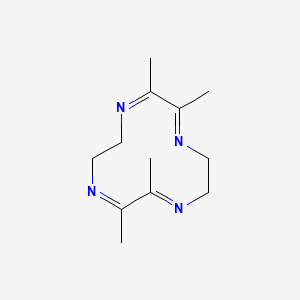
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
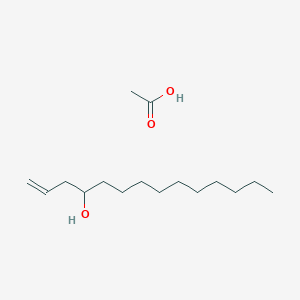

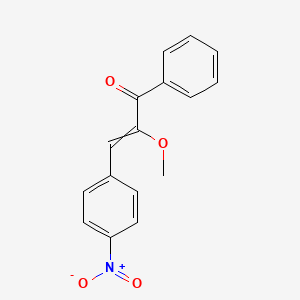
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
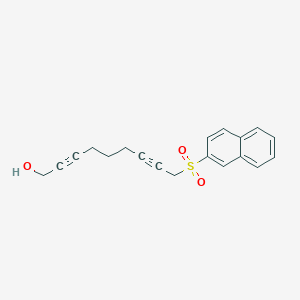
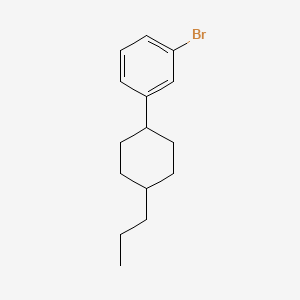
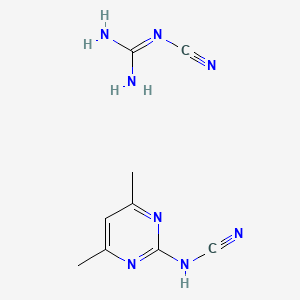
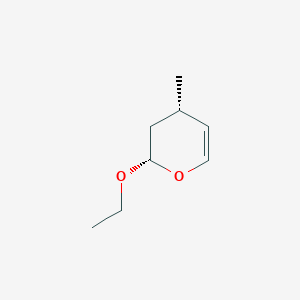
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
